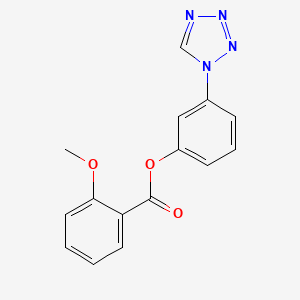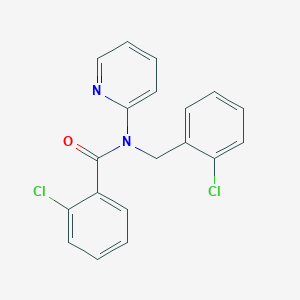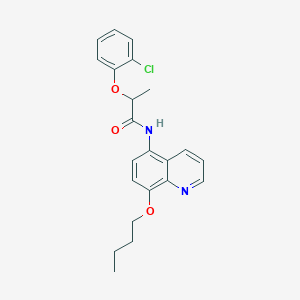![molecular formula C26H32N2O3 B11318827 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318827.png)
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with various functional groups, making it a subject of interest for researchers in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and ethyl acetoacetate under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate catalyst like aluminum chloride.
Attachment of the Dimethylaminoethyl Group: This step involves a nucleophilic substitution reaction where a dimethylaminoethyl halide reacts with the chromene derivative.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the chromene core.
2,4-Ditert-butylphenol: Similar in structure but with two tert-butyl groups and different functional groups.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core with a tert-butylphenyl group and a dimethylaminoethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C26H32N2O3 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c1-7-17-8-13-23-20(14-17)22(29)15-24(31-23)25(30)27-16-21(28(5)6)18-9-11-19(12-10-18)26(2,3)4/h8-15,21H,7,16H2,1-6H3,(H,27,30) |
InChI 键 |
RCCKUWAXGYQHNX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B11318746.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11318768.png)


![N-(4-chloro-3-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318789.png)
![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11318795.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318796.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11318803.png)
![4-Chlorophenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318815.png)
![6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11318822.png)
![1-[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11318823.png)
![4-Ethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318834.png)


